molecular formula C9H15ClO2 B2780573 Methyl 2-(chloromethyl)cyclohexane-1-carboxylate CAS No. 1824322-83-9

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate

Cat. No.: B2780573
CAS No.: 1824322-83-9
M. Wt: 190.67
InChI Key: OLIXVSJKZAIFGZ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H17ClO2. It is a derivative of cyclohexane, featuring a chloromethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl cyclohexane-1-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and chloromethyl groups.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(chloromethyl)cyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexane-1-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different reactivity and applications.

    Cyclohexane-1,2-dicarboxylate: Contains two carboxylate groups, offering different chemical properties and reactivity.

Uniqueness

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is unique due to the presence of both a chloromethyl and an ester group, providing a versatile platform for various chemical transformations. Its reactivity and functional groups make it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 2-(chloromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXVSJKZAIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824322-83-9
Record name methyl 2-(chloromethyl)cyclohexane-1-carboxylate
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